

1,2-cyclopentanedione CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Cyclopentanedione

Cat. No.: B1606141

[Get Quote](#)

An In-Depth Technical Guide to **1,2-Cyclopentanedione** (CAS: 3008-40-0) for Advanced Research and Development

Introduction

1,2-Cyclopentanedione is a cyclic α -diketone that serves as a pivotal intermediate in advanced organic synthesis.^[1] Its five-membered ring structure, featuring adjacent carbonyl groups, imparts a unique reactivity profile that is of significant interest to researchers in medicinal chemistry and materials science.^{[1][2]} The compound's utility is underscored by its role as a versatile building block for complex molecular architectures and its emerging application as a bio-isostere in drug design. This guide provides a comprehensive technical overview of **1,2-cyclopentanedione**, synthesizing core chemical data, mechanistic insights into its reactivity, and practical applications for professionals in research and drug development.

Section 1: Core Chemical Identifiers and Properties

A precise understanding of a compound's fundamental identifiers and physicochemical properties is the bedrock of its successful application in a research setting. **1,2-Cyclopentanedione** is registered under CAS Number 3008-40-0.^[3] Its key identifiers are summarized below.

Table 1: Chemical Identifiers for **1,2-Cyclopentanedione**

Identifier	Value	Source(s)
CAS Number	3008-40-0	[3] [4]
IUPAC Name	cyclopentane-1,2-dione	[4] [5]
Molecular Formula	C ₅ H ₆ O ₂	[1] [3] [6]
Molecular Weight	98.10 g/mol	[4] [6]
InChI	InChI=1S/C5H6O2/c6-4-2-1-3-5(4)7/h1-3H2	[1] [3] [4]
InChIKey	CIISBNCSMVCNIP-UHFFFAOYSA-N	[1] [3] [4]
Canonical SMILES	C1CC(=O)C(=O)C1	[1] [4]
Synonyms	Cyclopentane-1,2-dione, 1,2-Dioxocyclopentane	[1] [4] [6]

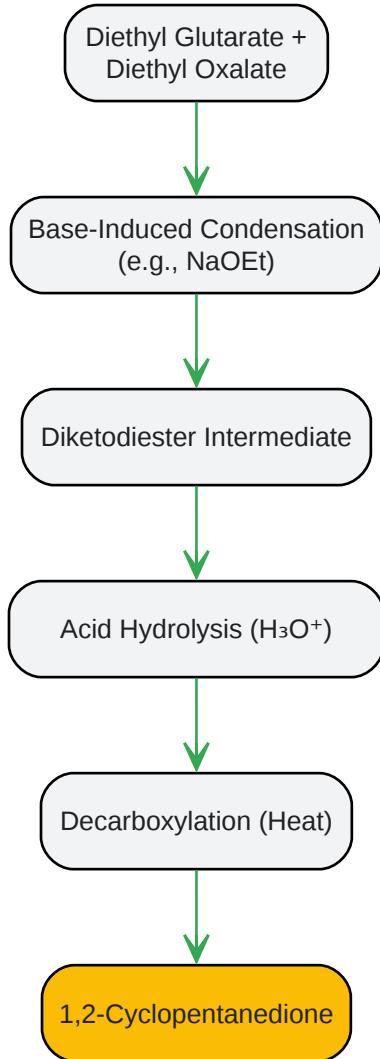
The physical and chemical properties of **1,2-cyclopentanedione** dictate its handling, reaction conditions, and potential biological interactions. It is a colorless to pale yellow liquid at room temperature.[\[1\]](#)

Table 2: Physicochemical Properties of **1,2-Cyclopentanedione**

Property	Value	Source(s)
Melting Point	56 °C	[5][6]
Boiling Point	234.5 °C at 760 mmHg	[6]
Density	1.038 - 1.371 g/cm ³	[5][6]
Solubility	Limited solubility in water; Soluble in organic solvents (e.g., ethanol, ether).	[1]
Vapor Pressure	0.0527 mmHg at 25°C	[6]
LogP	-0.4 to 1.478	[6]
pKa	~8.6 (for a derivative)	[7]

A critical feature of α -diones like **1,2-cyclopentanedione** is their existence in a state of keto-enol tautomerism. The enol form is predicted to be more stable by approximately 1-3 kcal/mol, a finding that has been confirmed by X-ray crystallography.[5] This equilibrium is fundamental to its reactivity.

Caption: Keto-enol equilibrium of **1,2-cyclopentanedione**.


Section 2: Synthesis and Mechanistic Insights

The synthesis of **1,2-cyclopentanedione** and its derivatives is well-documented, providing a reliable foundation for its use in research. A classical and effective method involves the base-induced condensation of a glutarate ester with an oxalate ester, followed by hydrolysis and decarboxylation.[5] This approach leverages the Dieckmann condensation mechanism to form the five-membered ring.

Conceptual Synthetic Workflow

The choice of a diester starting material is causal; it provides the necessary carbon backbone for cyclization. The use of a strong base, such as sodium ethoxide, is critical for deprotonating the α -carbon, initiating the nucleophilic attack that drives ring formation. Subsequent acidic workup and heating ensure the hydrolysis of the ester and decarboxylation to yield the final diketone.

General Synthetic Workflow for 1,2-Cyclopentanedione

[Click to download full resolution via product page](#)

Caption: Key stages in the synthesis of **1,2-cyclopentanedione**.

Experimental Protocol: Synthesis via Magnesium Methoxide

A related and effective synthesis involves a magnesium methoxide-promoted cyclization. The following protocol is adapted from established methodologies for synthesizing similar diones.^[7]

Objective: To synthesize a **1,2-cyclopentanedione** derivative via an intramolecular condensation.

Materials:

- Appropriately substituted α,β -unsaturated dione precursor
- Magnesium methoxide
- Methanol (anhydrous)
- Hydrochloric acid (e.g., 3M)
- Diethyl ether or Dichloromethane for extraction
- Anhydrous magnesium sulfate or sodium sulfate

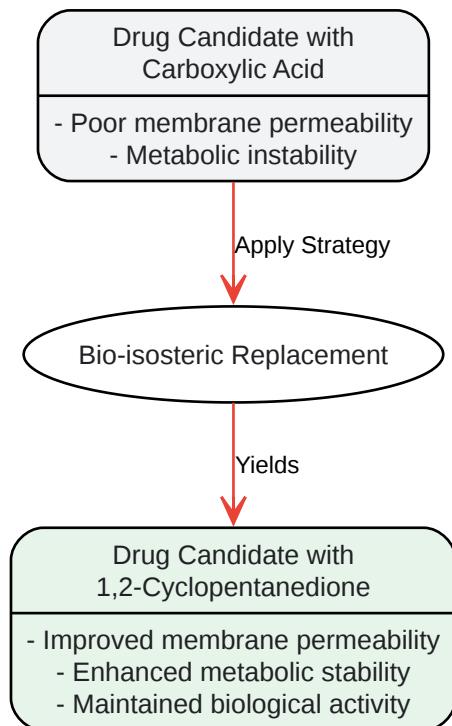
Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend magnesium methoxide in anhydrous methanol.
- Addition of Precursor: While stirring under an inert nitrogen atmosphere, add a solution of the α,β -unsaturated dione precursor in anhydrous methanol dropwise to the magnesium methoxide suspension.
- Reflux: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The causality for reflux is to provide the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
- Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by slow, dropwise addition of 3M hydrochloric acid until the pH is acidic (pH ~2-3). This step neutralizes the base and protonates the intermediate species.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane. The choice of solvent is based on the product's polarity and immiscibility with water.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude **1,2-cyclopentanedione** derivative using column chromatography or recrystallization to obtain the final, high-purity compound.

Section 3: Applications in Drug Development


The unique structural and electronic properties of **1,2-cyclopentanedione** make it a valuable scaffold in medicinal chemistry, most notably as a bio-isostere for the carboxylic acid functional group.^[7]

Carboxylic Acid Bio-isostere

The carboxylic acid moiety is prevalent in many drugs but can lead to undesirable pharmacokinetic properties, such as poor membrane permeability and metabolic instability.^[7] The enol form of **1,2-cyclopentanedione** presents an acidic proton with a pKa that, while higher than a typical carboxylic acid, allows it to engage in similar hydrogen bonding interactions with biological targets.^[7] This makes it a promising surrogate to overcome the limitations of carboxylic acid-containing drug candidates.

Case Study: Thromboxane A₂ (TP) Receptor Antagonists Research has demonstrated that replacing the carboxylic acid group in a known TP receptor antagonist with a cyclopentane-1,2-dione moiety results in a potent and effective antagonist.^[7] The dione derivative was found to be chemically stable in plasma and maintained an IC₅₀ value comparable to the parent carboxylic acid compound, validating the bio-isosteric replacement strategy.^[7]

1,2-Cyclopentanedione as a Carboxylic Acid Bio-isostere

[Click to download full resolution via product page](#)

Caption: Logic of using **1,2-cyclopentanedione** as a bio-isostere.

Section 4: Safety, Handling, and Storage

While specific GHS hazard data for **1,2-cyclopentanedione** is not extensively published, related ketones and diones provide guidance for safe handling. For instance, cyclopentanone is classified as a flammable liquid that causes skin and serious eye irritation.[8] General precautions for handling cyclic ketones should be strictly followed.

Table 3: General Safety and Handling Protocol

Aspect	Guideline	Rationale
Personal Protective Equipment (PPE)	Wear nitrile gloves, a lab coat, and chemical safety goggles.	To prevent skin and eye contact with the potentially irritating compound.[9]
Handling	Handle in a well-ventilated fume hood. Avoid generating aerosols.	To prevent inhalation of vapors, which may cause respiratory tract irritation.[9]
Storage	Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.	To maintain chemical stability and prevent hazardous reactions.[9]
Spill Response	Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation.	To safely contain the spill and prevent exposure.
First Aid	Eyes: Immediately flush with water for at least 15 minutes. Skin: Wash with soap and water. Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of significant exposure.	To mitigate potential harm from accidental exposure.[8][9]

Conclusion

1,2-Cyclopentanedione is a compound of significant utility for professionals in drug development and chemical research. Its well-defined chemical identifiers, predictable reactivity governed by keto-enol tautomerism, and established synthetic routes make it a reliable tool. The most compelling application lies in its role as a carboxylic acid bio-isostere, offering a sophisticated strategy to enhance the drug-like properties of therapeutic candidates. Adherence to rigorous safety protocols ensures that its potential can be explored responsibly.

Future research will likely continue to uncover novel applications for this versatile α -dione in the synthesis of complex molecules and the design of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3008-40-0: 1,2-Cyclopentanedione | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbino.com]
- 3. 1,2-Cyclopentanedione [webbook.nist.gov]
- 4. 1,2-Cyclopentanedione | C5H6O2 | CID 566657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]
- 6. 1,2-Cyclopentanedione | lookchem [lookchem.com]
- 7. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [1,2-cyclopentanedione CAS number and chemical identifiers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1606141#1-2-cyclopentanedione-cas-number-and-chemical-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com